molecular formula C21H25N3O4S B2843021 N-(2-(5-(4-ethoxyphenyl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide CAS No. 923107-02-2

N-(2-(5-(4-ethoxyphenyl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

Cat. No.: B2843021
CAS No.: 923107-02-2
M. Wt: 415.51
InChI Key: JDMJAIGDCQQDSO-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazoline-sulfonamide class, characterized by a 4,5-dihydro-1H-pyrazole core substituted with a 4-ethoxyphenyl group at position 5, a propionyl group at position 1, and a methanesulfonamide moiety attached to the adjacent phenyl ring. Its structure is optimized for interactions with biological targets, particularly viral proteins, as suggested by molecular docking studies .

Properties

IUPAC Name

N-[2-[3-(4-ethoxyphenyl)-2-propanoyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O4S/c1-4-21(25)24-20(15-10-12-16(13-11-15)28-5-2)14-19(22-24)17-8-6-7-9-18(17)23-29(3,26)27/h6-13,20,23H,4-5,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDMJAIGDCQQDSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1C(CC(=N1)C2=CC=CC=C2NS(=O)(=O)C)C3=CC=C(C=C3)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(5-(4-ethoxyphenyl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-(5-(4-ethoxyphenyl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonamide group, using reagents like sodium azide or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfonic acids, while reduction could produce amines.

Mechanism of Action

The mechanism of action of N-(2-(5-(4-ethoxyphenyl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide involves its interaction with specific molecular targets. These targets could include enzymes or receptors, where the compound binds and modulates their activity. The exact pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following table summarizes key structural analogues and their differences:

Compound Name Substituent at Pyrazole Position 5 Acyl Group at Position 1 Sulfonamide Substituent Key Features Reference
Target Compound 4-Ethoxyphenyl Propionyl Methanesulfonamide Optimized for antiviral activity; high binding affinity to MPXV DPol and A42R proteins
N-(3-(5-(2-Methoxyphenyl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide 2-Methoxyphenyl Propionyl Methanesulfonamide Reduced steric hindrance due to ortho-methoxy group; commercial availability for research
N-(4-{1-[(3-Chlorophenyl)sulfonyl]-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl}phenyl)ethanesulfonamide 2-Fluorophenyl 3-Chlorophenylsulfonyl Ethanesulfonamide Enhanced halogen interactions; potential dual inhibition of viral and inflammatory targets
N-{3-[1-Isobutyryl-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide 2-Methylphenyl Isobutyryl Methanesulfonamide Bulkier acyl group may reduce metabolic stability; moderate binding in preliminary assays

Physicochemical Properties

  • Lipophilicity : The 4-ethoxy group in the target compound increases logP compared to methoxy or halogenated analogues, correlating with improved cellular uptake in antiviral assays .
  • Solubility : Sulfonamide-containing derivatives generally exhibit moderate aqueous solubility, necessitating formulation optimization for in vivo studies .

Biological Activity

N-(2-(5-(4-ethoxyphenyl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a compound that belongs to the class of pyrazole derivatives, which are recognized for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C20H23N3O4S, with a molecular weight of approximately 401.48 g/mol. The compound features a complex structure that includes a methanesulfonamide group and a pyrazole ring, contributing to its unique biological properties.

Pharmacological Properties

Research indicates that pyrazole derivatives exhibit a range of pharmacological activities, including:

  • Anti-inflammatory : Pyrazoles have shown significant anti-inflammatory effects in various animal models. For instance, studies demonstrate that similar compounds can reduce inflammation in carrageenan-induced rat paw edema models .
  • Analgesic and Antipyretic : The compound has been evaluated for its analgesic (pain-relieving) and antipyretic (fever-reducing) effects. Its structural analogs have demonstrated impressive potency in these areas, indicating potential for therapeutic use .

The mechanism by which this compound exerts its effects is thought to involve the inhibition of cyclooxygenase enzymes (COX), particularly COX-2. This inhibition leads to decreased production of prostaglandins, which are mediators of inflammation and pain. The compound's ability to selectively inhibit COX-2 over COX-1 could result in fewer gastrointestinal side effects compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs) .

Case Studies and Experimental Data

Several studies have been conducted to evaluate the biological activity of pyrazole derivatives similar to this compound. Key findings include:

StudyModelFindings
Rat Paw EdemaSignificant reduction in inflammation compared to control groups.
In vitro COX InhibitionHigh selectivity for COX-2 inhibition demonstrated.
Analgesic ActivityComparable efficacy to established analgesics in animal models.

These studies highlight the potential therapeutic applications of this compound in treating inflammatory conditions and pain.

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for N-(2-(5-(4-ethoxyphenyl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide?

  • Methodological Answer : The synthesis involves multi-step reactions, including cyclocondensation of hydrazine derivatives with β-keto esters and subsequent sulfonylation. Key steps require precise temperature control (60–80°C) and anhydrous conditions. Reaction progress is monitored via thin-layer chromatography (TLC) using ethyl acetate/hexane (3:7) as the mobile phase. Post-synthesis purification employs column chromatography (silica gel, gradient elution) and recrystallization in ethanol .

Q. Which analytical techniques are critical for confirming the compound’s purity and structural integrity?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR (DMSO-d₆) confirm regiochemistry of the pyrazole ring and sulfonamide substitution.
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>95%).
  • Mass Spectrometry (ESI-MS) : Molecular ion peaks [M+H]⁺ validate the molecular formula (C₂₄H₂₈N₃O₄S) .

Q. How can researchers resolve discrepancies in reported biological activity data (e.g., IC₅₀ variability)?

  • Methodological Answer :

  • Standardized Assay Protocols : Use consistent enzyme sources (e.g., recombinant COX-2) and buffer conditions (pH 7.4 PBS).
  • Statistical Validation : Apply ANOVA or t-tests to compare replicates.
  • Dose-Response Curves : Generate 8-point curves to improve IC₅₀ accuracy. Cross-validate with orthogonal assays (e.g., fluorescence polarization) .

Q. What experimental strategies are recommended for crystallizing the compound for X-ray diffraction studies?

  • Methodological Answer : Slow evaporation from a saturated DMSO/water (1:3) solution at 4°C yields diffraction-quality crystals. Use SHELXL for refinement, leveraging Hirshfeld surface analysis to resolve disordered regions. Twin refinement may be required for non-merohedral twinning .

Advanced Research Questions

Q. How can computational methods predict the compound’s electronic properties and reactivity?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-31G(d) level. Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites.
  • Multiwfn Analysis : Generate electrostatic potential maps and electron localization function (ELF) plots to identify reactive moieties (e.g., sulfonamide group) .

Q. What strategies improve the compound’s pharmacokinetic profile through structural modifications?

  • Methodological Answer :

  • Derivatization : Introduce electron-withdrawing groups (e.g., -CF₃) at the 4-ethoxyphenyl ring to enhance metabolic stability.
  • Prodrug Design : Mask the sulfonamide as a tert-butyl carbamate to improve oral bioavailability. Validate hydrolysis kinetics in simulated gastric fluid .

Q. How can molecular docking elucidate the compound’s interaction with biological targets (e.g., COX-2)?

  • Methodological Answer :

  • Protein Preparation : Retrieve COX-2 structure (PDB: 5KIR). Remove water molecules and add polar hydrogens.
  • Docking Workflow : Use AutoDock Vina with a grid box centered on the active site. Validate poses via MD simulations (AMBER, 100 ns) and MM/GBSA binding energy calculations .

Q. What experimental approaches address contradictions in enzyme inhibition mechanisms (competitive vs. non-competitive)?

  • Methodological Answer :

  • Lineweaver-Burk Plots : Compare inhibitor effects at varying substrate concentrations.
  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (kₐ, kₐ) to distinguish binding modes .

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